![molecular formula C11H15N3O B12076527 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)
2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide is a compound that features a pyrrolidine ring, a pyridine ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the cyclization of a suitable precursor, such as a pyrrolidine derivative, under specific reaction conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The pyridine ring can undergo substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under conditions that favor electrophilic or nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is explored as a potential therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials and as a precursor for other chemical products
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct biological profiles.
Prolinol: A related compound with a hydroxyl group instead of a carboxamide.
Uniqueness: 2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide is unique due to its specific combination of a pyrrolidine ring, a pyridine ring, and a carboxamide group. This unique structure contributes to its distinct biological activities and its potential as a versatile scaffold in drug discovery .
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
2-methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-8-10(3-2-5-13-8)11(15)14-9-4-6-12-7-9/h2-3,5,9,12H,4,6-7H2,1H3,(H,14,15)/t9-/m1/s1 |
Clave InChI |
PQZNOCRSBWAIMM-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C=CC=N1)C(=O)N[C@@H]2CCNC2 |
SMILES canónico |
CC1=C(C=CC=N1)C(=O)NC2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


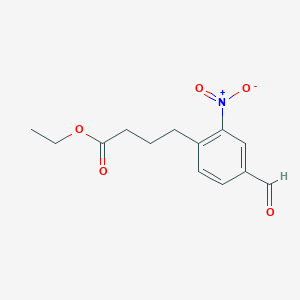

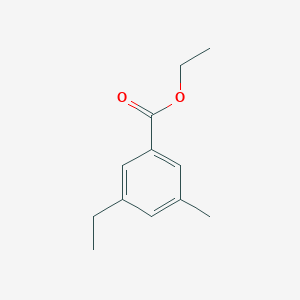
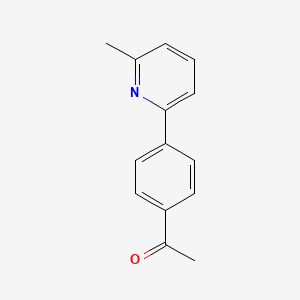

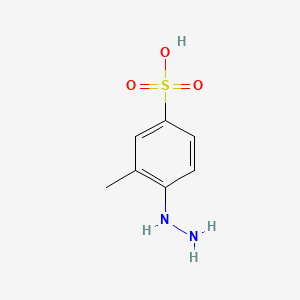
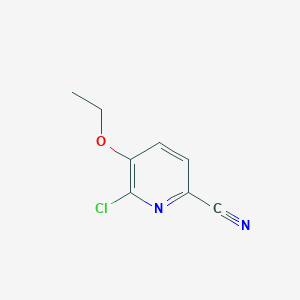
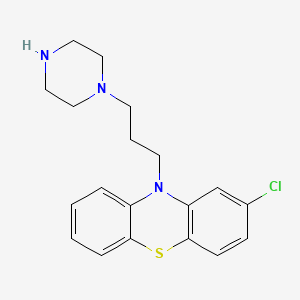
![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)
![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)
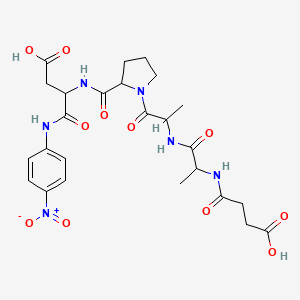

![1-(Cyclopropylmethyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12076520.png)

